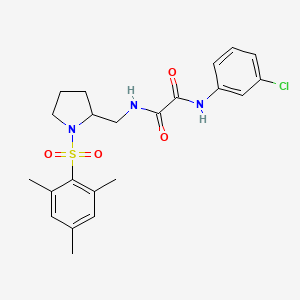

N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

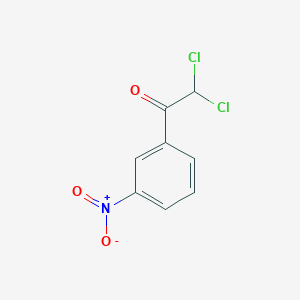

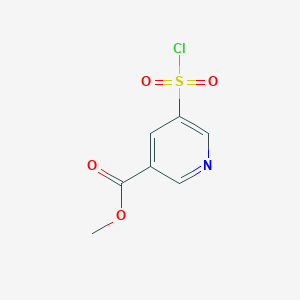

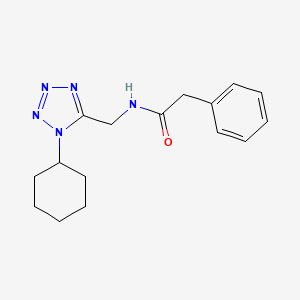

The synthesis of compounds related to "N1-(3-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" involves multi-step organic reactions, including amide bond formation, sulfonylation, and chlorination. For instance, the synthesis of complex oxalamides and their derivatives can be achieved through acid-catalyzed rearrangements and novel synthetic routes that employ internal oxidants for C-C and C-N bond formation, showcasing the versatility of methods to assemble such structures (Mamedov et al., 2016) (Zhang et al., 2014).

Molecular Structure Analysis

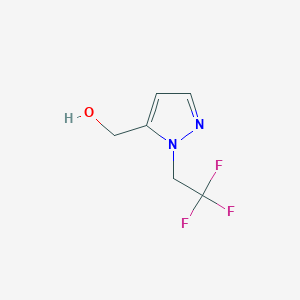

Molecular structure analysis, including crystallography and spectroscopy, plays a crucial role in understanding the geometry, conformation, and electronic properties of complex molecules. For compounds with similar structural frameworks, single-crystal X-ray diffraction has been utilized to elucidate their crystallographic parameters, revealing significant insights into their molecular conformations and intermolecular interactions (Lee, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their functional groups engaging in various organic reactions, including nucleophilic substitutions and addition reactions. These chemical behaviors underline the versatility and reactivity of the chlorophenyl and sulfonyl moieties, contributing to the compound's potential utility in further synthetic applications.

Physical Properties Analysis

The physical properties of related compounds, such as melting points, solubility, and crystal habits, are influenced by their molecular structure. Intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking, significantly affect these properties, as demonstrated in the crystal packing analyses of N-(chlorophenyl)pyridinecarboxamides (Gallagher et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

It is believed to interact with its target, dpp4, and inhibit its activity . This inhibition could lead to an increase in the levels of incretins like GLP-1, thereby enhancing their ability to lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP4 leads to an increase in incretin levels, which in turn stimulates insulin secretion from the pancreatic beta cells. Insulin then facilitates the uptake of glucose into cells, thereby reducing blood glucose levels .

Result of Action

The inhibition of DPP4 and the subsequent increase in incretin levels can lead to a decrease in blood glucose levels . This could potentially be beneficial in the management of conditions like diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences .

properties

IUPAC Name |

N'-(3-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c1-14-10-15(2)20(16(3)11-14)31(29,30)26-9-5-8-19(26)13-24-21(27)22(28)25-18-7-4-6-17(23)12-18/h4,6-7,10-12,19H,5,8-9,13H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFSNASEZZTNAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)